molecular formula C7H6Cl2N2O2 B597290 Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS No. 171096-33-6

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Cat. No.: B597290
CAS No.: 171096-33-6
M. Wt: 221.037
InChI Key: ORHWGOUAAWDYFP-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an ester group at position 5. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

“Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate” is classified as a warning substance. It may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(4,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Uniqueness

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWGOUAAWDYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709475
Record name Methyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-33-6
Record name Methyl 4,6-dichloro-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171096-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in the synthesis of substituted pyrimidinones?

A1: this compound serves as a crucial intermediate in the synthesis of 7-substituted 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-ones []. The compound reacts with specifically substituted benzylamines, leading to the formation of the desired 7-substituted pyrimidinone derivatives. This reaction highlights its utility in introducing diverse substituents at the 7-position of the pyrimidinone scaffold.

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